molecular formula C10H10N4O B14444234 2-((2-Methoxyphenyl)azo)-1H-imidazole CAS No. 77636-83-0

2-((2-Methoxyphenyl)azo)-1H-imidazole

Cat. No.: B14444234
CAS No.: 77636-83-0
M. Wt: 202.21 g/mol
InChI Key: OQIIGZDXXJHFOW-UHFFFAOYSA-N
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Description

2-((2-Methoxyphenyl)azo)-1H-imidazole is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyphenyl)azo)-1H-imidazole typically involves the diazotization of 2-methoxyaniline followed by coupling with imidazole. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the azo bond. The general synthetic route can be summarized as follows:

  • Diazotization: 2-Methoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
  • Coupling: The diazonium salt is then reacted with imidazole in an alkaline medium to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyphenyl)azo)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-((2-Methoxyphenyl)azo)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyphenyl)azo)-1H-imidazole involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Methoxyphenyl)azo)-2-naphthol: Another azo compound with similar structural features but different applications.

    2-((3-Methoxyphenyl)azo)-1H-imidazole: A structural isomer with variations in chemical properties and reactivity.

Uniqueness

2-((2-Methoxyphenyl)azo)-1H-imidazole is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties

Properties

CAS No.

77636-83-0

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

1H-imidazol-2-yl-(2-methoxyphenyl)diazene

InChI

InChI=1S/C10H10N4O/c1-15-9-5-3-2-4-8(9)13-14-10-11-6-7-12-10/h2-7H,1H3,(H,11,12)

InChI Key

OQIIGZDXXJHFOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=NC2=NC=CN2

Origin of Product

United States

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